molecular formula C13H9F2NO B1421707 2-(2,3-Difluorobenzoyl)-6-methylpyridine CAS No. 1187164-58-4

2-(2,3-Difluorobenzoyl)-6-methylpyridine

Cat. No.: B1421707
CAS No.: 1187164-58-4
M. Wt: 233.21 g/mol
InChI Key: WIAXHTIBCIEJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorobenzoyl)-6-methylpyridine is a halogenated aromatic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a 2,3-difluorobenzoyl group at the 2-position. Its molecular formula is C₁₃H₉F₂NO, with a molecular weight of 245.22 g/mol (CAS: 1041573-47-0). This compound has been categorized as a discontinued product in specialty chemical catalogs, limiting its commercial availability .

Properties

IUPAC Name

(2,3-difluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-2-7-11(16-8)13(17)9-5-3-6-10(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAXHTIBCIEJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorobenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 2,3-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorobenzoyl)-6-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-(2,3-Difluorobenzoyl)-6-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Fluorinated Substituents

2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-methylpyridine (6d)
  • Structure : Pyridine ring with 6-methyl and 2-position linked to a benzyl-ethoxy-pyrazole group.
  • Molecular Weight : 308.18 g/mol (C₁₉H₂₁N₃O).
  • Key Properties : Synthesized in 39% yield via nucleophilic aromatic substitution. NMR data (¹H and ¹³C) confirm regioselectivity at the pyridine’s 2-position .
2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine (6e)
  • Structure : Pyridine with 3-fluoro and 2-pyrazole substituents.
  • Molecular Weight : 312.16 g/mol (C₁₈H₁₈FN₃O).
  • Key Properties : Higher synthetic yield (74%) compared to 6d, attributed to the electron-withdrawing fluorine atom facilitating substitution .
  • Comparison : Fluorine at the 3-position increases reactivity, whereas the benzoyl group in 2-(2,3-difluorobenzoyl)-6-methylpyridine may sterically hinder similar reactions.

Difluorobenzoyl-Containing Analogs

N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate
  • Structure : Complex pyridone core with 2,4-difluorobenzoyl and alaninate ester substituents.
  • Key Properties : Patented as a therapeutic agent (e.g., anti-inflammatory or anticancer), highlighting the pharmacological relevance of difluorobenzoyl motifs .

Halogenated Pyridine Derivatives

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Structure : Pyridine with methoxy and benzodioxin groups.
  • Molecular Weight : 391.46 g/mol (C₂₃H₂₅N₃O₃).
  • Key Properties: Not validated for medical use but structurally tailored for receptor binding due to the dimethylaminomethylphenyl group .
  • Comparison : The absence of fluorine substituents and presence of a benzodioxin system differentiate its electronic properties from this compound.

Data Tables

Table 2: Substituent Effects on Reactivity and Bioactivity

Compound Electron-Withdrawing Groups Electron-Donating Groups Bioactivity Potential
This compound 2,3-difluorobenzoyl (strong EWG) 6-methyl (weak EDG) Low (discontinued)
2-(3-Fluoropyridine)-6e 3-fluoro (moderate EWG) Benzyl-ethoxy-pyrazole High (enzyme inhibition)
6-(2,3-Dihydro-benzodioxin)-pyridine Methoxy (moderate EDG) Benzodioxin (EDG) Moderate (research use)

Key Findings and Implications

  • Structural Flexibility : Fluorinated benzoyl groups enhance metabolic stability but may complicate synthesis due to steric effects.
  • Pharmacological Potential: Analogs with pyrazole or amino-pyridone cores (e.g., ) exhibit higher bioactivity than this compound, which lacks such functionalization.
  • Market Status : The discontinuation of this compound contrasts with active research on its analogs, underscoring the importance of substituent optimization in drug development.

Biological Activity

2-(2,3-Difluorobenzoyl)-6-methylpyridine is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H10F2NC_{13}H_{10}F_2N and a structure that includes a pyridine ring substituted with a difluorobenzoyl group. This specific arrangement is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits notable antitumor and antimicrobial properties. The following sections detail these activities.

Antitumor Activity

  • Mechanism of Action : The compound has been shown to interact with tubulin, inhibiting its polymerization, which is essential for cell division. This mechanism is similar to other known antitumor agents that target microtubule dynamics.
  • Case Studies :
    • In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The compound exhibited a concentration-dependent cytotoxicity profile, with IC50 values indicating effective tumor suppression at low concentrations .
Cell LineIC50 (µM)Notes
A54915Moderate cytotoxicity observed
HeLa20Effective in inhibiting proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest it possesses significant activity against Gram-positive bacteria.

  • Mechanism of Action : The antimicrobial effects may be attributed to the disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
  • Case Studies :
    • A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Low

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds suggests that the presence of the difluorobenzoyl moiety significantly enhances biological activity compared to non-fluorinated analogs. This indicates that fluorine substitution plays a critical role in modulating the compound's interaction with biological targets.

Toxicological Studies

Toxicological assessments have shown that while the compound exhibits promising biological activity, it also requires careful evaluation of its toxicity profile. In vitro studies indicated no significant cytotoxicity at concentrations below 20 µM in non-cancerous cell lines, suggesting a favorable safety margin for therapeutic applications .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2-(2,3-difluorobenzoyl)-6-methylpyridine, and how can reaction yields be improved?

Answer:
The synthesis involves two key steps: (1) introducing fluorine substituents to the benzoyl moiety and (2) coupling the fluorinated benzoyl group to the 6-methylpyridine core. Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled heating (80–100°C) to minimize side reactions . For coupling, nickel-catalyzed reductive methods (e.g., using NiCl₂ and zinc powder in THF) are effective for forming carbon-carbon bonds between halogenated pyridines and aromatic ketones . Yield optimization requires strict anhydrous conditions, slow addition of reagents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring intermediates by TLC or HPLC ensures reaction progression.

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles, and fluorine substitution patterns. For example, data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, while SHELX software refines atomic coordinates and displacement parameters (ADPs) . Key metrics include R-factors (<5%) and residual electron density maps to validate fluorine positions. Comparative analysis with analogous structures (e.g., 2-(3-methoxyphenylethynyl)-6-methylpyridine) helps identify steric effects from the 2,3-difluoro group .

Basic Question: What analytical techniques are recommended for purity assessment and degradation profiling?

Answer:

  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Monitor for degradation products (e.g., hydrolyzed benzoyl or defluorinated species) .
  • NMR : ¹⁹F NMR (470 MHz) identifies fluorine environments, while ¹H NMR detects methyl group splitting patterns (e.g., coupling with adjacent fluorines) .
  • TGA/DSC : Assess thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications .

Advanced Question: How do electronic effects of the 2,3-difluorobenzoyl group influence biological activity in kinase inhibition assays?

Answer:
The electron-withdrawing fluorine atoms enhance the electrophilicity of the benzoyl carbonyl, improving binding to kinase active sites (e.g., p38 MAP kinase). In vitro assays using HEK293 cells transfected with kinase constructs can quantify IC₅₀ values. Competitive binding studies with ATP analogs (e.g., [γ-³²P]ATP) validate inhibition mechanisms. Structure-activity relationship (SAR) studies show that ortho-fluorine placement minimizes steric hindrance, while meta-substitutions reduce potency .

Advanced Question: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:
Contradictions may arise from assay conditions (e.g., cell line variability, ATP concentrations). Standardize protocols by:

  • Using isogenic cell lines to control for genetic background effects.
  • Validating target engagement via Western blotting (e.g., phospho-p38 levels).
  • Comparing results with positive controls (e.g., SB203580 for p38 MAP kinase). Replicate experiments across independent labs and apply meta-analysis to identify outliers .

Basic Question: What precautions are necessary for handling and storing this compound?

Answer:

  • Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent hydrolysis or photodegradation.
  • Handling : Use glove boxes for air-sensitive steps. Quench reaction waste with aqueous NaHCO₃ before disposal .
  • Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect degradation .

Advanced Question: What strategies enable the study of metal coordination chemistry with this compound?

Answer:
The pyridine nitrogen and carbonyl oxygen act as bidentate ligands. Synthesize metal complexes (e.g., Pt or Ni) by reacting the ligand with precursors like K₂PtCl₄ in ethanol/water (1:1) at 60°C. Characterize using:

  • ESI-MS : Confirm metal-ligand stoichiometry.
  • X-ray absorption spectroscopy (XAS) : Determine coordination geometry.
  • Magnetic susceptibility : Assess spin states in transition metal complexes .

Advanced Question: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Answer:
Introduce chirality via asymmetric synthesis (e.g., Evans oxazolidinone auxiliaries) or resolve racemic mixtures using chiral HPLC (Chiralpak IA column, hexane/isopropanol). Monitor enantiomeric excess (ee) by circular dichroism (CD) or polarimetry. Dynamic kinetic resolution (DKR) with palladium catalysts can enhance yields of single enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,3-Difluorobenzoyl)-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.